molecular formula C11H13NO2S B2733470 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034455-15-5

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2733470
CAS No.: 2034455-15-5
M. Wt: 223.29
InChI Key: DUCOQRDJEZXDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method includes the selective chlorination of 2-methylthiophene at the C-5 position, followed by bromination ortho to the alkyl group . The resulting intermediate can then be subjected to further reactions to introduce the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-methylthiophene: A simpler thiophene derivative used in various chemical reactions.

    Bicyclo[2.2.1]heptane: A bicyclic compound with similar structural features but lacking the thiophene ring.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

Uniqueness

5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thiophene ring with a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-(3-Methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, with the CAS number 2034455-15-5, is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}N O2_2S. The structure features a bicyclic framework that is characteristic of several bioactive compounds.

Pharmacological Properties

Research on similar compounds suggests that derivatives of the bicyclo[2.2.1]heptane structure often exhibit significant biological activities, particularly in the realm of neuropharmacology and as potential therapeutic agents for various conditions.

  • Cocaine Binding Site Ligands : Compounds related to the bicyclo[2.2.1]heptane framework have been evaluated for their binding affinities at dopamine transporters. For instance, studies have shown that certain derivatives can bind to cocaine binding sites with varying affinities, indicating potential use in treating addiction or managing dopaminergic disorders .
  • Antimicrobial Activity : Preliminary studies on thiophene derivatives indicate potential antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents .
  • Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of any new compound. For instance, studies have demonstrated that related bicyclic compounds do not exhibit mutagenic effects in standard tests such as the Ames test, suggesting a favorable safety profile .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Dopamine Transporter Interaction : The interaction with dopamine transporters may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
  • Antimicrobial Mechanisms : If antimicrobial activity is confirmed, it may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study on Bicyclic Derivatives Evaluated binding affinities at dopamine transporters; showed varying potencies compared to cocaine
Toxicological Assessment No mutagenic activity observed in Ames test; supports safety for human use
Antimicrobial Evaluation Suggested antimicrobial properties; further research needed to confirm efficacy

Properties

IUPAC Name

(3-methylthiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-2-3-15-10(7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCOQRDJEZXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.